molecular formula C41H26O26 B1583131 Castalagin CAS No. 24312-00-3

Castalagin

Cat. No. B1583131
CAS RN: 24312-00-3
M. Wt: 934.6 g/mol
InChI Key: UDYKDZHZAKSYCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Castalagin is a bioactive ellagitannin predominantly found in Pomegranate and has a wide range of health benefits including potent antioxidant properties .


Synthesis Analysis

Castalagin is found in Terminalia ferdinandiana (Kakadu plum) and an UHPLC-MS/MS method was developed and validated for accurate determination of ellagic acid levels and bioactive ellagitannins (punicalagin and castalagin) . The compound C16 shows the deprotonated molecule ion at m/z 965, which produced ions at m/z 933 and at m/z 301 in the MS 2 experiment .


Molecular Structure Analysis

Castalagin contains total 101 bond(s); 75 non-H bond(s), 35 multiple bond(s), 5 double bond(s), 30 aromatic bond(s), 6 six-membered ring(s), 3 ten-membered ring(s), 2 eleven-membered ring(s), 1 twelve-membered ring(s), 5 ester(s) (aromatic), 1 hydroxyl group(s), 15 aromatic .


Chemical Reactions Analysis

Castalagin and vescalagin are the most abundant ellagitannins in white wine stored in oak barrels. During aging of wines, these two compounds were progressively extracted from the wood and were transformed into new derivatives by chemical reactions .


Physical And Chemical Properties Analysis

Castalagin has a molar mass of 934.63 g/mol and appears as an off-white amorphous powder .

Scientific Research Applications

Osteoclastogenesis Inhibition

Castalagin, a hydrolyzable tannin, has shown promising results in inhibiting the formation of osteoclasts (OCLs), which are bone-resorbing cells. This inhibition occurs even at low concentrations, and the compound exhibits minimal cytotoxicity at higher doses. Its mechanism involves suppressing various signaling pathways crucial for osteoclast differentiation, highlighting its potential in managing bone diseases (Iwatake, Okamoto, Tanaka, & Tsukuba, 2015).

Antiviral Properties Against HSV-1

Castalagin has demonstrated significant in vivo antiviral effects against Herpes Simplex Virus-1 (HSV-1) in newborn mice. Notably, its efficacy is comparable to acyclovir, a standard anti-herpetic medication. Castalagin also exhibits effectiveness against acyclovir-resistant mutants, adding to its therapeutic value in managing viral infections (Stoyanova, Popatanasov, Rashev, Tancheva, Quideau, & Galabov, 2023).

Physicochemical Properties

Understanding castalagin’s physicochemical properties, including its conformational characteristics, has been a focus of research. Studies have examined the compound's effects on various physical properties like polarity and reactivity, which are critical for its biological applications. Such investigations offer insights into how slight structural differences can significantly influence the behavior and utility of these compounds (Vivas, Laguerre, Pianet de Boissel, Vivas de Gaulejac, & Nonier, 2004).

Antihypertensive Effects

In medical research, castalagin has been identified for its potential in lowering blood pressure. Studies involving spontaneously hypertensive rats have shown that castalagin can effectively reduce blood pressure through mechanisms like decreasing sympathetic nerve activity and direct vasodilation. These findings open possibilities for its use in managing hypertension (Cheng, Hsu, & Chen, 1993).

Safety And Hazards

According to the safety data sheet, castalagin is not classified according to the CLP regulation. It is restricted to professional users and the toxicological properties of this compound have not been fully evaluated .

Future Directions

The Quercus species have been intensely studied due to their antioxidant, anti-inflammatory, antimicrobial, and anticancer activities, provided by their phytochemical composition . Castalagin demonstrated the highest anti-HSV-1 activity among the tested ellagitannins, attaining efficacy equal to acyclovir . Therefore, oak extracts can be exploited for their biological activity and can be used in research fields, such as pharmaceutical, nutraceutical and medical .

properties

IUPAC Name

7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H26O26/c42-8-1-5-12(24(48)21(8)45)13-6(2-9(43)22(46)25(13)49)39(60)65-34-11(4-63-37(5)58)64-38(59)7-3-10(44)23(47)26(50)14(7)15-18-16(28(52)32(56)27(15)51)17-19-20(30(54)33(57)29(17)53)31(55)35(66-41(19)62)36(34)67-40(18)61/h1-3,11,31,34-36,42-57H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYKDZHZAKSYCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3C4C(C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H26O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201029283
Record name Castalagin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201029283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

934.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Vescalagin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Vescalagin

CAS RN

24312-00-3, 36001-47-5
Record name Castalagin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024312003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vescalagin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036001475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vescalagin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297812
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Castalagin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297535
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Castalagin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201029283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vescalagin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

200 °C
Record name Vescalagin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.